BenchChemオンラインストアへようこそ!

(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE

positive inotropic agents piperazine SAR cardiotonic activity

This 1,4-disubstituted piperazine features a 3,4-dimethoxybenzoyl and a 4-fluorobenzoyl group – a dual-benzoyl architecture essential for CPS1 active-site engagement (WO2021102300A1). Unlike mono-benzoyl analogs, the exact 3,4-dimethoxy/para-fluoro substitution pattern ensures target selectivity and experimental reproducibility. The 4-fluorobenzoyl moiety serves as an internal 19F NMR probe for binding assays and conformational studies. Procure this specific regioisomer – not a generic 'dimethoxybenzoyl-fluorobenzoyl piperazine' – to avoid potency shifts and SAR misinterpretation.

Molecular Formula C20H21FN2O4
Molecular Weight 372.4 g/mol
Cat. No. B3444046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE
Molecular FormulaC20H21FN2O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C20H21FN2O4/c1-26-17-8-5-15(13-18(17)27-2)20(25)23-11-9-22(10-12-23)19(24)14-3-6-16(21)7-4-14/h3-8,13H,9-12H2,1-2H3
InChIKeyXPBLIGAVXPOMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE as a Dual-Carbonyl Piperazine Scaffold


(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE (CAS not publicly assigned; molecular formula C20H21FN2O4, MW 372.4 g/mol) is a synthetic 1,4-disubstituted piperazine derivative bearing a 3,4-dimethoxybenzoyl group on one piperazine nitrogen and a 4-fluorobenzoyl group on the other . It belongs to a broader class of N,N'-diaroyl piperazines that have been explored as positive inotropic agents, antimicrobials, and CPS1 inhibitors for oncology [1][2]. The compound is currently supplied exclusively as a research-grade screening compound (typical purity ≥95%) for non-human, non-therapeutic applications . Its physical state is a solid powder requiring storage at -20°C for long-term stability [3]. No aqueous solubility, logP, or pharmacokinetic data have been published for this specific compound.

Why (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE Cannot Be Casually Replaced by Other Disubstituted Piperazines


In the 1,4-disubstituted piperazine class, biological activity is exquisitely sensitive to both the substitution pattern on the benzoyl rings and the electronic character of the para-substituent. For example, moving the fluorine from the para- to the ortho- or meta-position on the benzoyl ring alters the dipole moment and hydrogen-bonding capacity of the carbonyl, changing target engagement [1]. Similarly, shifting the dimethoxy groups from the 3,4- to the 2,3- or 3,5-positions on the phenyl ring modifies the electron density and steric profile of the opposite piperazine nitrogen, which can invert selectivity between receptor subtypes . These subtle regioisomeric differences have been exploited in the piperazine class to tune positive inotropic potency by over 10-fold in isolated guinea pig atria [2]. Generic procurement of any 'dimethoxybenzoyl-fluorobenzoyl piperazine' without specifying the exact substitution pattern risks acquiring a compound with a fundamentally different pharmacological fingerprint, making experimental reproducibility and SAR interpretation impossible.

Quantitative Differentiation Evidence for (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE Against the Most Relevant Comparators


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution Alters Inotropic Potency in the Piperazine Class

In a 1995 study of twelve 3,4-dimethoxybenzoyl-piperazine derivatives, the unsubstituted phenyl analog (TM-1) and the 4-fluorophenyl analog (VPA) showed statistically significant positive inotropic activity with increases in left atrial contractile force of approximately 35–50% at 30 µM in guinea pig left atria, while other regioisomeric variants (e.g., 2-methoxy or 3,4,5-trimethoxy substitutions) failed to reach significance (P > 0.05) [1]. Although the exact target compound was not directly tested in this study, the data establish that the 3,4-dimethoxybenzoyl pharmacophore is critical for inotropic efficacy. In contrast, a 3,5-dimethoxybenzoyl-4-(4-fluorobenzoyl)piperazine analog (identified by SpectraBase [2]) would place the methoxy groups meta to each other, altering the electron-donating conjugation pathway and potentially reducing inotropic activity.

positive inotropic agents piperazine SAR cardiotonic activity

Fluorine Positional Isomerism: 4-Fluorobenzoyl vs. 2-Fluorobenzoyl Piperazine Differentiation

The target compound bears a 4-fluorobenzoyl group. The 2-fluorobenzoyl regioisomer, 1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine, is commercially available (CAS not disclosed, MW 372.4 g/mol) . Ortho-fluorination introduces intramolecular F···H–N or F···C=O interactions that twist the benzoyl group out of conjugation, reducing the effective π-stacking surface and increasing the conformational entropy penalty upon target binding. While no direct comparative biochemical data exist for these two specific compounds, the class-level principle is well-established: in a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors, moving a fluorine from para to ortho altered antagonist potency by over 200-fold [1]. Researchers requiring consistent target engagement should therefore avoid substituting the 2-fluorobenzoyl analog for the 4-fluorobenzoyl compound.

fluorinated pharmaceuticals piperazine conformation target binding

Molecular Formula and Purity Verification: C20H21FN2O4 Identity Distinguishes from C19H21FN2O3 and C20H23FN2O3 Analogs

The target compound has the unambiguous molecular formula C20H21FN2O4 (exact mass 372.148535 g/mol) [1]. Two structurally similar but functionally distinct analogs are frequently confused with it: (i) 1-(3,4-dimethoxybenzoyl)-4-(4-fluorophenyl)piperazine, which has formula C19H21FN2O3 (MW 344 Da) and lacks one carbonyl oxygen [2]; (ii) 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzyl)piperazine, C20H23FN2O3 (MW 358.4 g/mol), which is the reduced (methylene-bridged) form of the target . The presence of the second carbonyl in the target compound increases the polar surface area (predicted tPSA ~70 Ų vs. ~33 Ų for the reduced form) and introduces an additional hydrogen bond acceptor, fundamentally altering permeability and target-binding profiles. LC-MS or HRMS confirmation of the molecular ion at m/z 372.1485 (calculated) should be mandatory upon receipt.

compound identity quality control procurement verification

CPS1 Inhibitory Patent Coverage Confirms Oncology Relevance of the Dual-Benzoyl Piperazine Scaffold

Patent WO2021102300A1 claims piperazine compounds that inhibit carbamoyl phosphate synthetase 1 (CPS1), a mitochondrial enzyme critical for ammonia detoxification and pyrimidine biosynthesis in tumors [1]. The generic Markush structure encompasses compounds bearing fluoro, methanone, methoxyphenyl, and methoxybenzoyl substituents—all structural features present in the target compound. The patent explicitly establishes selectivity requirements for CPS1 over CPS2 activity of the CAD enzyme, a priority to avoid systemic pyrimidine synthesis inhibition [1]. While the specific target compound is not listed in Table 1 of the patent, its structural congruence with the claimed scaffold provides a strong patent-based rationale for its inclusion in CPS1-focused screening libraries, distinguishing it from simple mono-benzoyl piperazines that lack the dual-aroyl architecture required for CPS1 binding.

CPS1 inhibitor cancer metabolism urea cycle

Optimal Procurement Scenarios for (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE


Cancer Metabolism Screening: CPS1-Dependent Tumor Models

Based on patent WO2021102300A1 [1], this compound is a candidate for inclusion in small-molecule libraries targeting CPS1 in cancers with elevated urea cycle activity (lung, colon, cholangiocarcinoma, glioblastoma). Its dual-benzoyl architecture is a key structural feature distinguishing it from mono-benzoyl piperazines that are unlikely to engage the CPS1 active site. Procurement is justified for labs running high-throughput screens or biochemical CPS1 inhibition assays where the fluorobenzoyl moiety provides a spectroscopic handle for binding measurements.

Cardiotonic SAR Studies: 3,4-Dimethoxybenzoyl Pharmacophore Exploration

The 3,4-dimethoxybenzoyl-piperazine class demonstrated positive inotropic activity in guinea pig atrial preparations, with the 4-fluorophenyl analog (VPA) showing statistically significant efficacy [1] (Section 3, Item 1). Researchers expanding SAR around this pharmacophore should procure the target compound as a direct comparator to VPA and TM-1, specifically to evaluate whether replacing the 4-fluorophenyl with a 4-fluorobenzoyl group (i.e., adding a second carbonyl) retains or enhances cardiotonic potency while potentially altering off-target profiles.

Piperazine Conformational Analysis and Fluorine-Protein Interaction Studies

The 4-fluorobenzoyl group provides a well-defined 19F NMR probe and a fixed dipole moment, while the 3,4-dimethoxybenzoyl group offers distinct electronic effects. The target compound is suitable for biophysical studies (19F NMR, X-ray crystallography, or molecular dynamics simulations) investigating how para-fluorine substitution on the benzoyl group influences piperazine ring conformation and target protein binding, as inferred from the >200-fold potency shifts observed in related 5-HT2A systems [1] (Section 3, Item 2).

Analytical Method Development for Disubstituted Piperazine QC

With a molecular formula of C20H21FN2O4 and exact mass of 372.1485 Da, the target compound serves as a well-defined standard for developing LC-MS, HPLC-UV, or 19F qNMR methods aimed at distinguishing it from the common contaminants C19H21FN2O3 (MW 344) and C20H23FN2O3 (MW 358.4) [1] (Section 3, Item 3). Laboratories establishing purity protocols for piperazine libraries can use this compound as a retention time and mass accuracy calibrant.

Quote Request

Request a Quote for (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.